2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride is a compound with the chemical formula and a molecular weight of 303.19 g/mol. It is classified as a quinazoline derivative, which is a significant class of heterocyclic compounds known for their diverse biological activities. The compound is identified by its CAS number 1881328-01-3 and is recognized for its potential applications in medicinal chemistry, particularly as a pharmacological agent targeting various biological pathways .
The synthesis of 2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride involves several steps, typically starting from simpler quinazoline precursors. One common synthetic route includes:
The molecular structure of 2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride can be represented by its SMILES notation: Cl.Cl.O=C1NC(N2CCNCC2)=NC2=C1C=CC=C2
. This notation indicates the presence of two chlorine atoms, a carbonyl group, and a piperazine ring attached to a quinazoline framework.
The compound can participate in various chemical reactions typical for heterocycles:
These reactions are often facilitated by varying conditions such as temperature, solvent choice, and reaction time, which can significantly affect yield and selectivity.
The mechanism of action for 2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride is primarily linked to its role as an inhibitor of specific kinases and other enzymes involved in cellular signaling pathways:
In vitro studies indicate that compounds similar to this one exhibit significant inhibitory activity with IC50 values in the low micromolar range, suggesting potent biological effects.
The melting point and boiling point data are often required for practical applications but are not universally reported in all literature sources.
2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride has several potential applications in scientific research:
The planar bicyclic structure of quinazolin-4(3H)-one offers distinct advantages for drug design. Position N-3 serves as a key site for introducing alkyl, aryl, or acyl groups that modulate lipophilicity and bioavailability. The C-2 position is particularly amenable to structural diversification, accepting various substituents including heterocycles, amines, and alkyl chains to enhance target binding affinity [4]. Marketed drugs exemplifying this versatility include the anticancer agent idelalisib (PI3Kδ inhibitor), the antifungal proquinazid, and the antimetabolite raltitrexed [6]. The electron-rich nature of the fused ring system facilitates interactions with biological targets through hydrogen bond acceptance at the C=O group (position 4) and hydrogen bond donation at N-H (position 3) [8]. Additionally, the scaffold's moderate aqueous solubility enables favorable pharmacokinetic profiles when appropriately substituted, making it an attractive starting point for lead optimization campaigns.
The strategic incorporation of piperazine moieties at the C-2 position of quinazolin-4(3H)-one has emerged as a significant advancement in developing multitarget therapeutic agents. Piperazine contributes essential basic nitrogen centers capable of forming salt bridges with biological targets while improving water solubility when converted to hydrochloride salts. This modification significantly expands the pharmacological profile of quinazolinones by enabling additional hydrogen bonding and electrostatic interactions within target binding sites [1] [8]. The conformational flexibility of the piperazine ring allows optimal spatial orientation for target engagement, particularly against structurally diverse parasitic enzymes and central nervous system receptors [1] [4]. Furthermore, piperazine substitution enhances the potential for CNS penetration when combined with appropriate lipophilic quinazolinone substituents, broadening therapeutic applications to neurological targets [4]. The resulting 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives thus represent a sophisticated evolution in scaffold design, merging the privileged quinazolinone core with the versatile pharmacophoric features of piperazine to address complex disease pathways through multitarget mechanisms of action.
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3